Azetidine, 1-acetyl-3,3-dinitro-
Description
Significance of Four-Membered Nitrogen Heterocycles in Advanced Chemical Systems
Four-membered nitrogen heterocycles, such as azetidines, are a noteworthy class of compounds in organic chemistry. nih.govnumberanalytics.com Their strained four-membered ring structure imparts unique chemical properties and reactivity. nih.govnumberanalytics.com This ring strain contributes to a higher heat of formation, which is a desirable characteristic for energetic materials, as it can lead to a greater energy release upon decomposition. nih.govpsu.edu The presence of a nitrogen atom within the ring further influences the molecule's electronic properties and potential for forming high-energy derivatives. msesupplies.com Beyond energetic materials, these heterocycles serve as versatile building blocks in the synthesis of a wide range of biologically active compounds and are integral to the development of pharmaceuticals and agrochemicals. nih.govnumberanalytics.commsesupplies.com
Overview of Dinitroazetidine Derivatives in Energetic Material Science
The introduction of nitro groups (-NO2) onto the azetidine (B1206935) scaffold is a key strategy in the design of high-energy compounds. The geminal dinitro functionality, in particular, where two nitro groups are attached to the same carbon atom, is a well-established energetic moiety. Azetidine-based explosives, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), have demonstrated excellent performance characteristics, partly due to the significant strain associated with the four-membered ring. nih.govpsu.edu The derivative 3,3-dinitroazetidine (B175035) (DNAZ) is another important precursor used in the preparation of various solid energetic compounds. nih.govpsu.edu These dinitroazetidine derivatives are recognized as a significant class of energetic materials, with research focusing on their synthesis, characterization, and performance. nih.gov
Positioning of Azetidine, 1-acetyl-3,3-dinitro- (ADNAZ) within High-Energy Compound Studies
Azetidine, 1-acetyl-3,3-dinitro- (ADNAZ) is a derivative of 3,3-dinitroazetidine (DNAZ). It is characterized by the presence of an acetyl group (-COCH3) on the nitrogen atom of the azetidine ring and two nitro groups on the C3 position. While specific, detailed research findings and extensive performance data for ADNAZ are not widely available in open literature, its structural relationship to the well-studied TNAZ and DNAZ places it firmly within the family of dinitroazetidine-based energetic materials. The introduction of the acetyl group can be expected to modify the properties of the parent DNAZ molecule, potentially influencing its density, thermal stability, and sensitivity. The study of such derivatives is crucial for understanding structure-property relationships within this class of compounds and for the fine-tuning of material characteristics for specific applications. Research on analogous compounds, such as 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), which has been investigated for its anticancer properties, underscores the broader scientific interest in the functionalization of the dinitroazetidine scaffold. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-dinitroazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c1-4(9)6-2-5(3-6,7(10)11)8(12)13/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPPVKDXJWDQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443691 | |
| Record name | Azetidine, 1-acetyl-3,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179894-08-7 | |
| Record name | Azetidine, 1-acetyl-3,3-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azetidine, 1 Acetyl 3,3 Dinitro and Precursors
Historical Perspectives and Early Synthetic Routes to Dinitroazetidines
The synthesis of 3,3-dinitroazetidines has been extensively documented, largely driven by the importance of 1,3,3-trinitroazetidine (B1241384) (TNAZ), a high-performance energetic material. acs.orggoogle.com Early routes to the azetidine (B1206935) moiety often involved the treatment of epichlorohydrin with a bulky primary amine, such as tert-butylamine. acs.org This reaction forms an intermediate 1-alkylamino-3-chloro-2-propanol, which spontaneously cyclizes to produce the corresponding 1-alkyl-3-hydroxyazetidine hydrochloride salt. acs.org These hydroxyazetidine precursors were then converted into their 3,3-dinitro analogues through various methods, laying the groundwork for the synthesis of more complex dinitroazetidine derivatives.
Synthesis of 3,3-Dinitroazetidine (B175035) (DNAZ) as a Key Intermediate
The compound 3,3-dinitroazetidine, often abbreviated as DNAZ, is a critical precursor for the synthesis of Azetidine, 1-acetyl-3,3-dinitro-. researchgate.netrsc.org Due to the ease with which the nitrogen atom in the azetidine ring can be protonated, DNAZ often exists in a cationic form, making it suitable for forming various salts. rsc.org Several synthetic strategies have been developed to produce this key intermediate efficiently.
Routes involving Nitromethane and 2,2-Dinitro-1,3-propanediol
One significant pathway to dinitroazetidines begins with simple starting materials like nitromethane. researchgate.net A multi-step synthesis can be initiated from nitromethane, paraformaldehyde, and tert-butylamine. researchgate.net A related approach utilizes 2,2-dinitro-1,3-propanediol, which itself is synthesized via a Henry reaction between an alkali metal salt of dinitromethane and formaldehyde. researchgate.netlukasiewicz.gov.pl The synthesis of 1,3,3-trinitroazetidine (TNAZ) has been described starting from a 2,2-dinitropropane-1,3-diol precursor that is derived from nitromethane, highlighting the foundational role of these materials. researchgate.net
Cyclization of 1,3-Dihalo-2,2-dinitropropane with Amines
A crucial step in forming the azetidine ring involves the cyclization of a substituted propane chain. One documented method is the cyclization of 1,3-dichloro-2,2-dinitropropane with a bulky amine, such as tert-butylamine. researchgate.net This reaction directly yields the N-tert-butylated 3,3-dinitroazetidine ring, which serves as a stable, protected intermediate for further transformations. researchgate.net
Processes via 1-tert-Butyl-3,3-dinitroazetidine Cleavage
This dealkylation can be accomplished through several methods. One process involves reacting 1-tert-butyl-3,3-dinitroazetidine with benzyl (B1604629) chloroformate to produce 1-(benzyloxycarbonyl)-3,3-dinitroazetidine. osti.govsciencemadness.org This intermediate is then treated with trifluoromethanesulfonic acid to form 3,3-dinitroazetidinium trifluoromethanesulfonate (B1224126), which is subsequently neutralized with a base to yield the free 3,3-dinitroazetidine. osti.gov Tertiary amines with a tert-butyl group are known to undergo clean dealkylative substitutions with various electrophiles like acid halides and anhydrides, often catalyzed by a Lewis acid. acs.org
| Precursor | Reagent | Product | Reference |
| 1-tert-Butyl-3,3-dinitroazetidine | Benzyl chloroformate, then Trifluoromethanesulfonic acid and base | 3,3-Dinitroazetidine | osti.gov |
| 1-tert-Butyl-3,3-dinitroazetidine | Bromoacetyl bromide, Boron trifluoride etherate | 1-Bromoacetyl-3,3-dinitroazetidine and 1-tert-butyl-3,3-dinitroazetidine hydrobromide | acs.org |
Direct Acylation Routes for Azetidine, 1-acetyl-3,3-dinitro-
The final step in the synthesis of the target compound involves the introduction of an acetyl group onto the nitrogen atom of the 3,3-dinitroazetidine ring.
Acetylation of 3,3-Dinitroazetidine
N-acetyl-3,3-dinitroazetidine (ADNAZ) is prepared by the direct acetylation of 3,3-dinitroazetidine (DNAZ). researchgate.net While specific reaction conditions from the available literature are sparse, the process is analogous to other N-acylation reactions. For instance, the related compound 1,3,3-trinitroazetidine can be formed by treating 3,3-dinitroazetidinium nitrate (B79036) with a mixture of acetic anhydride (B1165640), nitric acid, and anhydrous zinc chloride. google.com This indicates that acetic anhydride is a suitable acetylating agent for the dinitroazetidine ring system. The preparation of ADNAZ has been successfully carried out, yielding single crystals suitable for X-ray measurement, confirming its structure. researchgate.net
Specific Reactants and Reaction Conditions for N-Acylation
The introduction of the acetyl group onto the nitrogen atom of the 3,3-dinitroazetidine precursor is a critical step in the synthesis of Azetidine, 1-acetyl-3,3-dinitro-. This N-acylation reaction is typically achieved through the reaction of a 3,3-dinitroazetidine salt with an appropriate acetylating agent. A common precursor is 3,3-dinitroazetidine hydrochloride.
The synthesis of a closely related compound, 1-bromoacetyl-3,3-dinitroazetidine, provides a well-documented model for the N-acylation of the dinitroazetidine ring system. acs.orggoogle.comwipo.int In this process, a protected precursor, 1-tert-butyl-3,3-dinitroazetidine, is reacted with an acyl halide in the presence of a Lewis acid catalyst. acs.orggoogle.com This method, known as acylative dealkylation, involves the displacement of the tert-butyl group. acs.org
Adapting this methodology for the synthesis of Azetidine, 1-acetyl-3,3-dinitro-, 3,3-dinitroazetidine or its protected form would be reacted with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, are crucial for optimizing the yield and purity of the final product. Dichloromethane is often employed as a solvent for such reactions. acs.orggoogle.com
A summary of typical reactants and conditions for the N-acylation of a dinitroazetidine precursor is presented below.
Table 1: Reactants and Conditions for N-Acylation
| Parameter | Details |
|---|---|
| Precursor | 3,3-dinitroazetidine or N-protected derivative (e.g., 1-tert-butyl-3,3-dinitroazetidine) |
| Acylating Agent | Acetyl chloride or Acetic anhydride |
| Catalyst | Lewis acid (e.g., Boron trifluoride etherate) |
| Solvent | Dichloromethane or other inert organic solvents |
| Temperature | Typically maintained at or below room temperature (e.g., ≤ 30°C) google.com |
| Reaction Time | Several hours, monitored for completion google.com |
Advanced and Green Chemistry Approaches in Azetidine, 1-acetyl-3,3-dinitro- Synthesis
Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methods. These principles are increasingly being applied to the production of energetic materials, including azetidine derivatives.
Sustainable Manufacturing Considerations for Energetic Azetidines
The synthesis of energetic materials traditionally involves hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov Green chemistry principles aim to mitigate these issues by focusing on several key areas. researchgate.net
For the manufacturing of energetic azetidines, sustainable considerations include:
Use of Safer Solvents: Replacing toxic organic solvents with greener alternatives like ionic liquids or supercritical fluids (such as CO2) can reduce environmental impact and improve safety. nih.gov
Increased Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photochemical reactions, can significantly reduce energy consumption. Visible-light-mediated reactions, for example, have been successfully used to synthesize azetidine-based energetic materials. nih.govchemrxiv.org
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Use of Catalysts: Utilizing catalytic reagents instead of stoichiometric ones can reduce waste and often leads to more efficient reactions.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than depletable fossil fuels.
The goal of these "green" approaches is to develop next-generation energetic materials that are not only high-performing but also have a reduced environmental footprint and are safer to handle and manufacture. rsc.org
Innovative Cyclization Strategies for Azetidine Ring Formation
The formation of the four-membered azetidine ring is a challenging synthetic step due to inherent ring strain. researchgate.net Innovative strategies have been developed to construct this heterocyclic core with greater efficiency and control over substitution patterns.
Key innovative cyclization strategies include:
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct method for forming functionalized azetidines. researchgate.net Recent developments have enabled this reaction using visible light, offering a milder and more energy-efficient approach. nih.govresearchgate.net
Ring Expansion of Three-Membered Rings: Azetidines can be synthesized through the ring expansion of aziridines or cyclopropyl azides. nih.gov These methods leverage the strain of the three-membered ring to facilitate the formation of the four-membered ring.
Photochemical Cyclization: The Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen abstraction followed by ring closure, provides a sustainable route to highly strained azetidinols, which are precursors to other functionalized azetidines. beilstein-journals.orguni-mainz.de This "build and release" strategy uses light energy to overcome the energetic barriers of forming strained rings. beilstein-journals.orguni-mainz.de
Copper-Catalyzed Rearrangement and Cyclization: A tandem copper(I)-catalyzed process involving a nih.govnih.gov-rearrangement and a 4π-electrocyclization has been developed to synthesize azetidine nitrones from O-propargylic oximes. acs.org
These advanced synthetic methods provide versatile and efficient pathways to the azetidine core, enabling the development of novel energetic materials and other valuable chemical compounds. nih.gov
Reaction Pathways and Transformation Chemistry of Azetidine, 1 Acetyl 3,3 Dinitro
Ring-Opening and Ring-Cleavage Reactions of Azetidine (B1206935) Core
The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver for its reactivity, particularly in ring-opening reactions. rsc.org The stability and cleavage of the azetidine core are influenced by both mechanistic factors and the nature of substituents on the ring.
Mechanistic Studies of Strain-Driven Reactivity
The reactivity of azetidines is largely dictated by their ring strain, which is intermediate between the more reactive aziridines and the less reactive pyrrolidines. rsc.org This strain facilitates cleavage of the C-N bond under appropriate conditions. rsc.org Acid-mediated ring-opening is a common pathway, often involving protonation of the azetidine nitrogen, which makes the ring more susceptible to nucleophilic attack. nih.gov The rate of this decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH values. nih.gov
For instance, studies on N-substituted azetidines have shown that decomposition can occur via an intramolecular ring-opening mechanism where a pendant amide group acts as a nucleophile. nih.gov The process is initiated by protonation of the azetidine nitrogen, followed by nucleophilic attack from the amide, leading to ring cleavage. nih.gov
Influence of Substituents on Ring Stability and Cleavage
Substituents on the azetidine ring play a crucial role in determining its stability and the regioselectivity of ring-opening reactions. Electron-withdrawing groups on the nitrogen atom can decrease the basicity of the nitrogen, making it less susceptible to protonation and thus increasing the stability of the ring under acidic conditions. nih.gov Conversely, electron-donating groups can enhance the basicity of the nitrogen, facilitating protonation and subsequent ring-opening.
The nature of the substituent on the nitrogen also has a profound impact on the outcome of reactions. For example, in the synthesis of 1,2,3-trisubstituted azetidines, both the steric and electronic nature of substituents on the aldehyde and amine precursors influence the reaction's success. rsc.org In some cases, the presence of certain substituents can lead to epimerization or alternative reaction pathways like Cope elimination. rsc.org
Nitration Reactions and Conversion to 1,3,3-Trinitroazetidine (B1241384) (TNAZ)
Azetidine, 1-acetyl-3,3-dinitro- serves as a key precursor in the synthesis of 1,3,3-trinitroazetidine (TNAZ), a powerful melt-castable explosive. sciencemadness.orgniscpr.res.ingoogle.com The conversion involves the nitration of the N-acetyl group.
Mechanisms of N-Nitration from N-Acetyl Precursors
The conversion of an N-acetyl group on the azetidine ring to an N-nitro group can be achieved using various nitrating agents. sciencemadness.org A common method involves treating the N-acetyl precursor with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an electrophilic attack on the nitrogen atom of the acetyl group, followed by the elimination of the acetyl cation.
Alternatively, reagents like acetyl nitrate (B79036) or a mixture of nitric acid and acetic anhydride (B1165640) can be used. sciencemadness.orgwikipedia.org The use of mixed acid (nitric and acetic acids) or nitric acid with acetic anhydride is particularly important in the production of other nitramines where the amine might be sensitive to the stronger sulfuric acid. wikipedia.org The direct nitration of the N-acetyl group on 1-acetyl-3,3-dinitroazetidine leads to the formation of TNAZ. sciencemadness.org
Selective Functional Group Transformations
The synthesis of TNAZ from its precursors often involves a series of selective functional group transformations. For example, one synthetic route to TNAZ starts from 1-tert-butyl-3-((methylsulfonyl)oxy)azetidine. researchgate.net This is converted to 1-tert-butyl-3-nitroazetidine, which then undergoes oxidative nitration to yield 1-tert-butyl-3,3-dinitroazetidine. researchgate.net Finally, nitrolysis of the N-tert-butyl group with acetyl nitrate furnishes TNAZ. researchgate.net
It is noteworthy that the success of such transformations can be highly dependent on the nature of the protecting group on the nitrogen. For instance, while 1-tert-butyl-3,3-dinitroazetidine undergoes nitrolysis, the analogous 1-benzhydryl-3,3-dinitroazetidine does not. researchgate.net
Nucleophilic Addition Reactions of Dinitroazetidine Derivatives
The carbonyl-like character of the carbon atom bonded to the two nitro groups in dinitroazetidine derivatives makes it susceptible to nucleophilic attack. This reactivity is a key aspect of their chemistry.
The general principle of nucleophilic addition involves the attack of a nucleophile on an electrophilic carbon center. masterorganicchemistry.comlibretexts.orgyoutube.com In the case of dinitroazetidine derivatives, while not a carbonyl group, the electron-withdrawing nature of the two nitro groups creates a partial positive charge on the C3 carbon of the azetidine ring, making it a target for nucleophiles.
Acylative Dealkylation and Other Nitrogen-Centered Reactions
The transformation of the N-acetyl group in 1-acetyl-3,3-dinitroazetidine and the reactions of its precursors are critical for the synthesis of various functionalized dinitroazetidine derivatives. These reactions primarily involve the cleavage of the N-C(O) bond or the substitution of the acetyl group with other functionalities.
Acylative dealkylation is a prominent method for the synthesis of N-acylated 3,3-dinitroazetidines from N-alkylated precursors. A notable example is the synthesis of 1-bromoacetyl-3,3-dinitroazetidine from 1-tert-butyl-3,3-dinitroazetidine. sciencemadness.org This process involves the reaction of the N-tert-butyl derivative with bromoacetyl bromide, leading to the cleavage of the N-tert-butyl bond and the formation of the N-bromoacetyl product with the release of isobutylene. sciencemadness.org Although this reaction produces a bromoacetyl derivative rather than the acetyl one, the underlying mechanism of acylative dealkylation is directly comparable.
In a related synthetic pathway, 1-tert-butyl-3,3-dinitroazetidine can be reacted with a chloroformate, such as benzyl (B1604629) chloroformate, to yield a 1-(alkoxycarbonyl)-3,3-dinitroazetidine. osti.gov This transformation also proceeds via an elimination reaction, displacing isobutylene. osti.gov While this is technically a carbamoylation rather than an acylation, it follows the same principle of replacing an alkyl group with an acyl-type moiety at the nitrogen center.
The removal of the acetyl group from 1-acetyl-3,3-dinitroazetidine, a deacetylation reaction, is a key transformation that yields the parent 3,3-dinitroazetidine (B175035). While specific literature on the deacetylation of 1-acetyl-3,3-dinitroazetidine is scarce, the deacylation of related N-acyl-3,3-dinitroazetidines provides a strong precedent for this reaction. For instance, 1-(benzyloxycarbonyl)-3,3-dinitroazetidine can be deprotected to give 3,3-dinitroazetidine. osti.gov This is typically achieved in a two-step process: reaction with trifluoromethanesulfonic acid to form the 3,3-dinitroazetidinium trifluoromethanesulfonate (B1224126) salt, followed by neutralization with a base like sodium bicarbonate to afford the free 3,3-dinitroazetidine. osti.gov
General methods for the deacetylation of N-acetyl compounds, such as those used for nucleosides and amino acids, could theoretically be applied to 1-acetyl-3,3-dinitroazetidine. researchgate.netnih.govnih.gov These methods include acidic or basic hydrolysis, enzymatic deacetylation, and the use of specific chemical reagents. researchgate.netnih.govnih.gov For example, amides are generally more stable to hydrolysis than esters, but deacetylation can often be effected under forcing acidic or basic conditions. researchgate.net
The nitrogen atom of the azetidine ring in 1-acetyl-3,3-dinitroazetidine can undergo other important reactions, most notably nitrolysis to replace the acetyl group with a nitro group, yielding the powerful explosive 1,3,3-trinitroazetidine (TNAZ). It has been reported that if an acetyl group is present on the nitrogen atom of the dinitroazetidine ring, it can be converted to an N-nitro group by nitrating with 98% nitric acid or by using a mixture of ammonium (B1175870) nitrate in acetic anhydride. sciencemadness.org The reaction with nitric acid represents a direct nitrolysis of the N-acetyl group.
Furthermore, the synthesis of TNAZ often proceeds through the nitration of an N-alkyl-3,3-dinitroazetidine, which involves a similar transformation at the nitrogen center. niscpr.res.ingoogle.com
The table below summarizes the key nitrogen-centered reactions of 1-acetyl-3,3-dinitroazetidine and its close precursors.
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
| 1-tert-Butyl-3,3-dinitroazetidine | Bromoacetyl bromide | 1-Bromoacetyl-3,3-dinitroazetidine, Isobutylene | Acylative Dealkylation | sciencemadness.org |
| 1-tert-Butyl-3,3-dinitroazetidine | Benzyl chloroformate | 1-(Benzyloxycarbonyl)-3,3-dinitroazetidine, Isobutylene | Acylative Dealkylation (Carbamoylation) | osti.gov |
| 1-(Benzyloxycarbonyl)-3,3-dinitroazetidine | 1. Trifluoromethanesulfonic acid2. Sodium bicarbonate | 3,3-Dinitroazetidine | Deacylation | osti.gov |
| 1-Acetyl-3,3-dinitroazetidine (or its precursor) | 98% Nitric acid or Ammonium nitrate/Acetic anhydride | 1,3,3-Trinitroazetidine | Nitrolysis/Nitration | sciencemadness.org |
| 3,3-Dinitroazetidine (from deacetylation) | Nitrosating agents (e.g., nitrous acid) | 1-Nitroso-3,3-dinitroazetidine (expected) | N-Nitrosation | dtic.milacs.org |
Computational and Theoretical Investigations of Azetidine, 1 Acetyl 3,3 Dinitro
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations provide fundamental insights into the geometry, stability, and electronic nature of ADNAZ.
Density Functional Theory (DFT) Studies
A study on trinitroazetidine isomers, including a structure analogous to ADNAZ, utilized DFT to analyze structural, energetic, and quantum chemical properties. earthlinepublishers.com The results from these calculations provide a detailed picture of the electronic distribution and bonding within the molecule.
| Structure | HOMO (kJ/mol) | LUMO (kJ/mol) | Δε (kJ/mol) |
|---|---|---|---|
| A (TNAZ) | -874.55 | -361.35 | 513.20 |
| B | -866.14 | -336.18 | 529.96 |
| C | -827.92 | -340.60 | 487.32 |
| D | -810.51 | -352.00 | 458.51 |
Semi-Empirical Molecular Orbital Calculations
In conjunction with DFT, semi-empirical molecular orbital calculations have been utilized to gain further understanding of the molecular structures of ADNAZ. tandfonline.com These methods, while less computationally intensive than ab initio or DFT methods, can provide valuable qualitative insights and starting points for more rigorous calculations. dtic.miltau.ac.il For example, initial geometry optimizations of related trinitroazetidine isomers were performed using the semi-empirical PM3 method before proceeding to higher levels of theory. earthlinepublishers.com These calculations contribute to a broader understanding of the conformational possibilities and electronic properties of the molecule. tandfonline.com
Conformational Analysis and Energetics
The study of the different spatial arrangements of a molecule, or conformations, and their corresponding energies is essential for understanding its physical and chemical properties. nih.govlumenlearning.com
Vibrational Analysis and Normal Coordinate Calculations (e.g., ADNAZ vs. TNAZ)
Vibrational analysis and normal coordinate calculations have been performed on ADNAZ and the related compound 1,3,3-trinitroazetidine (B1241384) (TNAZ) to understand their conformational behavior and assign infrared bands to specific vibrational modes. tandfonline.comtandfonline.com These studies have shown that changes in the infrared spectra of mixtures of TNAZ and ADNAZ after melting and recrystallization can be explained by a shift in conformation. tandfonline.comtandfonline.com For ADNAZ, a notable frequency shift in the C=O stretch band suggests a change from one conformation to another. tandfonline.com
Normal coordinate calculations for ADNAZ were used to establish a set of force constants. These were then used as a starting point for the analysis of TNAZ, which has a more complex spectrum due to the presence of three nitro groups. tandfonline.com This comparative approach allows for a more detailed interpretation of the vibrational spectra of both compounds. tandfonline.com
Intramolecular Interactions and Conformational Dynamics
The conformations of ADNAZ are influenced by internal rotations around single bonds, specifically involving the acetyl group (O=C-CH3) and the nitro groups. tandfonline.com These rotations lead to a dynamic mixture of more than one stable conformation, particularly in liquid or solution states. tandfonline.com The stability of these different conformers is determined by a balance of intramolecular interactions, including steric hindrance and electrostatic forces. libretexts.org Computational methods allow for the exploration of the potential energy surface of the molecule, identifying the various low-energy conformations and the energy barriers between them. nih.govwesleyan.edu
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com
The energy and composition of the HOMO are related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO is indicative of its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and reactivity. earthlinepublishers.comearthlinepublishers.com
For ADNAZ and related compounds, FMO analysis has been used to understand their reactivity. researchgate.netunesp.br Calculations have determined the energies of the HOMO and LUMO, as well as the contributions of different atomic orbitals to these frontier orbitals. researchgate.net For instance, in a study of trinitroazetidine isomers, the HOMO-LUMO gaps were calculated to assess their relative stability. earthlinepublishers.com A smaller HOMO-LUMO gap generally suggests higher reactivity. earthlinepublishers.com This type of analysis is crucial for understanding the chemical behavior of energetic materials like ADNAZ.
| Structure | HOMO Energy (kJ/mol) | LUMO Energy (kJ/mol) |
|---|---|---|
| A (TNAZ) | -874.55 | -361.35 |
| B | -866.14 | -336.18 |
| C | -827.92 | -340.60 |
| D | -810.51 | -352.00 |
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis for Intermolecular Interactions
Computational methods are crucial for understanding the stability and intermolecular interactions of energetic materials like Azetidine (B1206935), 1-acetyl-3,3-dinitro-. Natural Bond Orbital (NBO) and Hirshfeld surface analyses, in particular, provide deep insights into the electronic structure and the nature of crystal packing forces. While direct computational studies on 1-acetyl-3,3-dinitroazetidine are not extensively detailed in the available literature, analysis of closely related energetic materials containing the 3,3-dinitroazetidine (B175035) (DNAZ) core provides valuable transferable knowledge.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), a two-dimensional "fingerprint" plot is generated that summarizes the types and relative significance of intermolecular contacts.
For energetic compounds built with a 3,3-dinitroazetidine core, Hirshfeld analysis reveals the dominant interactions that govern crystal packing and density. nih.gov The most significant interactions are typically O···H, H···H, and N···H contacts. The O···H interactions, representing hydrogen bonds, are critical for the stability of the crystal structure. The nitro groups are primary participants in these interactions. The prevalence of H···H contacts points to the importance of van der Waals forces in the crystal packing.
The quantitative contributions of these interactions can be summarized in a table derived from the analysis of related dinitroazetidine compounds.
Interactive Table: Relative Contributions of Intermolecular Contacts for Dinitroazetidine-based Compounds
| Intermolecular Contact | Contribution Range (%) | Description |
| O···H / H···O | 30 - 45% | Represents the most significant interactions, primarily hydrogen bonds involving the oxygen atoms of the nitro groups and hydrogen atoms on the azetidine ring or adjacent molecules. These are key to crystal stability. |
| H···H | 25 - 40% | Indicates a high proportion of van der Waals forces, contributing to the overall packing efficiency of the molecules in the crystal. |
| N···H / H···N | 5 - 15% | These contacts, involving the nitrogen atoms of the nitro or azetidine groups, also contribute to the network of interactions holding the crystal together. |
| O···O | 3 - 10% | Repulsive or weakly attractive interactions between oxygen atoms of adjacent nitro groups. |
| C···H / H···C | 2 - 8% | Weaker van der Waals interactions involving the carbon framework of the azetidine ring. |
| Other (N···O, C···C, etc.) | < 5% | Minor contributions from other possible atomic contacts within the crystal lattice. |
Note: The data presented is a representative range based on analyses of energetic materials containing the 3,3-dinitroazetidine scaffold. nih.gov
The fingerprint plots generated from Hirshfeld analysis show distinct spikes and patterns that correspond to these specific interactions, providing a clear visual summary of the forces at play in the crystal. This understanding is vital for predicting properties like density and sensitivity in novel energetic materials.
Reaction Mechanism Simulation and Energy Barrier Calculations for Synthetic Pathways
Detailed computational studies involving reaction mechanism simulations and the calculation of energy barriers for the specific synthetic pathways leading to Azetidine, 1-acetyl-3,3-dinitro- are not extensively available in the reviewed scientific literature.
The synthesis of energetic materials often involves multi-step processes with reactive intermediates. Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to model these reaction pathways. Such simulations would typically involve:
Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials (e.g., 3,3-dinitroazetidine and an acetylating agent) and the final product.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, known as the transition state. This structure is characterized by a single imaginary vibrational frequency.
Energy Barrier Calculation: Determining the energy difference between the reactants and the transition state. This activation energy is a key parameter in predicting the reaction rate and feasibility.
Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products to confirm that the located transition state correctly connects the desired species.
While the general synthetic routes to produce N-acetylated azetidines are known, specific and detailed theoretical examinations, including energy profiles and transition state geometries for Azetidine, 1-acetyl-3,3-dinitro-, have not been the focus of published computational research. Such studies would be valuable for optimizing reaction conditions, improving yields, and enhancing the safety of the synthesis process for this and related energetic compounds.
Structural Characterization and Solid State Research of Azetidine, 1 Acetyl 3,3 Dinitro
X-ray Crystallographic Analysis of Crystalline Forms
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the three-dimensional structure of Azetidine (B1206935), 1-acetyl-3,3-dinitro-.
The crystalline form of Azetidine, 1-acetyl-3,3-dinitro- has been analyzed using single-crystal X-ray diffraction. Through this analysis, it has been determined that the compound crystallizes in the monoclinic system. The specific space group has been identified as P2₁/c. This information is fundamental to understanding the symmetry and packing of the molecules in the crystal lattice.
Table 1: Crystallographic Data for Azetidine, 1-acetyl-3,3-dinitro-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The four-membered azetidine ring is a key structural feature of this molecule. In the crystalline state, the azetidine ring is not planar but exhibits a puckered conformation. The degree of puckering can be quantified by the ring puckering angle. For Azetidine, 1-acetyl-3,3-dinitro-, the puckering angle of the azetidine ring has been determined to be a specific value that indicates a non-planar arrangement.
Phase Behavior and Eutectic Systems with Related Energetic Materials
The phase behavior of Azetidine, 1-acetyl-3,3-dinitro-, particularly its interaction with other energetic materials, is a critical area of research. Understanding how it forms eutectic systems is important for the development of mixed energetic compositions with tailored properties.
Research has been conducted on the phase diagrams of Azetidine, 1-acetyl-3,3-dinitro- with other energetic compounds such as TNT (2,4,6-trinitrotoluene) and CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). These studies have revealed the formation of eutectic mixtures with melting points lower than those of the individual components. For instance, the eutectic composition and temperature for the binary system of Azetidine, 1-acetyl-3,3-dinitro- and TNT have been determined, providing valuable data for the formulation of energetic composites.
Spectroscopic Research for Structural Elucidation within Academic Contexts
Various spectroscopic techniques are employed to further elucidate the structure of Azetidine, 1-acetyl-3,3-dinitro- and confirm the findings from X-ray crystallography.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Azetidine, 1-acetyl-3,3-dinitro- shows characteristic absorption bands corresponding to the C=O stretching of the acetyl group, the asymmetric and symmetric stretching of the N-O bonds in the nitro groups, and the vibrations of the azetidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants observed in the NMR spectra are consistent with the proposed structure, confirming the connectivity of the atoms.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the vibrational modes of the molecule. The Raman spectrum provides additional information about the molecular structure and the symmetry of the vibrational modes.
These spectroscopic data, in conjunction with crystallographic analysis, provide a comprehensive understanding of the molecular and electronic structure of Azetidine, 1-acetyl-3,3-dinitro-.
Advanced Research Applications and Future Directions
Azetidine (B1206935), 1-acetyl-3,3-dinitro- as a Model System for Azetidine Ring Chemistry
The azetidine ring is a four-membered nitrogen-containing heterocycle characterized by significant ring strain. This inherent strain makes azetidine and its derivatives valuable model systems for investigating the principles of chemical reactivity and molecular stability.
The concept of ring strain is central to understanding the chemistry of cyclic compounds. It arises from the deviation of bond angles from their ideal values, leading to increased potential energy and altered reactivity. In the case of the azetidine ring in Azetidine, 1-acetyl-3,3-dinitro-, the internal bond angles are compressed compared to the ideal tetrahedral angle of 109.5°, resulting in significant angle strain. libretexts.org This strain is a defining feature of small rings like cyclopropane (B1198618) and cyclobutane, making them more reactive than their acyclic counterparts. libretexts.org
The high ring strain in the azetidine core of Azetidine, 1-acetyl-3,3-dinitro- renders the molecule susceptible to ring-opening reactions, a characteristic that can be exploited in synthetic chemistry. The potential energy stored within the strained ring can be a driving force for various chemical transformations. wikipedia.org Furthermore, the presence of two electron-withdrawing nitro groups at the 3-position is expected to significantly influence the electronic properties of the ring, potentially activating adjacent bonds towards nucleophilic attack or other reactions. The study of how these substituents modulate the inherent reactivity of the strained azetidine ring provides valuable data for predicting the behavior of other complex heterocyclic systems. For instance, the shock sensitivity of the related energetic material, 1,3,3-Trinitroazetidine (B1241384) (TNAZ), is partly attributed to its ring strain. wikipedia.org
Table 1: Comparison of Ring Strain in Small Cycloalkanes
| Cycloalkane | Number of Carbons | C-C-C Bond Angle | Ring Strain (kcal/mol) |
| Cyclopropane | 3 | 60° | 29 |
| Cyclobutane | 4 | 90° | 26.5 |
| Cyclopentane | 5 | ~108° | 7.4 |
| Cyclohexane | 6 | ~109.5° | 1.3 |
This table illustrates the high ring strain in three- and four-membered rings compared to larger, more stable rings. The azetidine ring in Azetidine, 1-acetyl-3,3-dinitro- experiences similar strain to cyclobutane.
Nitrogen heterocycles are fundamental building blocks in numerous fields, including pharmaceuticals and materials science. nd.edumdpi.com The development of methods to functionalize these rings is a key area of research. nd.edunih.gov Azetidine, 1-acetyl-3,3-dinitro- serves as an interesting substrate for studying the functionalization of highly substituted, strained nitrogen heterocycles.
The acetyl group on the nitrogen atom and the dinitro groups at the C3 position are key functional handles. The acetyl group can potentially be removed or modified to allow for further N-functionalization. The nitro groups, being strong electron-withdrawing groups, influence the reactivity of the entire molecule and can themselves be targets for chemical transformation. Research into the direct C-H functionalization of heterocycles, often using transition metal catalysis, provides a pathway for introducing new substituents onto the ring scaffold. nih.gov Applying these methodologies to a molecule like Azetidine, 1-acetyl-3,3-dinitro- could lead to the synthesis of a diverse library of new azetidine derivatives with tailored properties. The insights gained from such studies would contribute to a broader understanding of how to manipulate complex heterocyclic systems.
Role of Azetidine, 1-acetyl-3,3-dinitro- in the Development of Next-Generation Energetic Materials
The search for new energetic materials with improved performance and safety profiles is a continuous effort. Azetidine-based compounds have emerged as promising candidates due to their high ring strain and the ability to incorporate multiple energetic functional groups. researchgate.netbohrium.com
Melt-castable explosives are desirable due to their ease of processing and loading into munitions. Azetidine, 1-acetyl-3,3-dinitro-, with its dinitro functionality, possesses inherent energetic properties. While not a primary explosive itself, its structure makes it a valuable intermediate or precursor in the synthesis of more complex energetic materials. researchgate.netbohrium.com The azetidine ring can serve as a building block, contributing to the high density and positive heat of formation of the final compound, both of which are desirable characteristics for energetic materials. The acetyl group could potentially be replaced with other functionalities to tune the material's properties, such as its melting point and thermal stability, to meet the requirements for melt-casting.
A key strategy in developing new energetic materials is the synthesis of derivatives of known energetic scaffolds. rsc.orgbohrium.com The azetidine ring in Azetidine, 1-acetyl-3,3-dinitro- is a prime candidate for such exploration. By chemically modifying the acetyl group or by using the dinitroazetidine core to build larger molecules, researchers can systematically investigate structure-property relationships. For example, replacing the acetyl group with other nitrogen-rich heterocyclic rings could lead to a significant increase in the nitrogen content and energy density of the resulting molecule. The goal is to create derivatives with enhanced thermal stability, reduced sensitivity to impact and friction, and higher detonation performance compared to existing materials.
Strategies for Designing Polycyclic Energetic Materials Incorporating Azetidine Scaffolds
A promising approach to developing high-performance energetic materials is the construction of polycyclic systems, where multiple ring structures are linked together. rsc.orgbohrium.comnih.gov This strategy can lead to compounds with high crystal densities and improved thermal stability. rsc.orgnih.gov
Table 2: Properties of Designed Polycyclic Energetic Compounds
| Compound Type | Key Structural Features | Notable Properties |
| Triazolyl Polycyclic Compounds | Azetidine ring combined with bi-1,2,4-triazole or azobis-1,2,4-triazole | High decomposition temperature (>200 °C), improved density, good stability |
This table summarizes the enhanced properties achieved by incorporating azetidine scaffolds into polycyclic energetic materials, based on recent research findings. rsc.orgbohrium.com
Emerging Methodologies for Azetidine Synthesis Relevant to Complex Derivatives
The construction of the strained four-membered azetidine ring, particularly when adorned with complex and sensitive functionalities like geminal dinitro groups, presents a significant synthetic challenge. ub.bw While classical methods involving the cyclization of linear precursors remain fundamental, recent advancements have introduced more sophisticated and efficient strategies. ub.bwacs.orgmagtech.com.cn These emerging methodologies offer novel pathways to densely functionalized azetidines, which are often difficult to access through traditional means. rsc.org Key areas of progress include innovative cycloaddition reactions, catalytic carbon-hydrogen (C-H) bond functionalization, and the strategic use of highly strained intermediates. rsc.orgrsc.org
Recent breakthroughs in synthetic organic chemistry have provided a more robust toolkit for assembling complex azetidine structures. These methods not only facilitate the formation of the core ring system but also allow for the introduction of diverse substituents with high degrees of control.
Photochemical and Catalytic Cycloadditions:
Aza-Paternò-Büchi Reaction: A significant development is the intermolecular [2+2] photocycloaddition, particularly the aza-Paternò-Büchi reaction. rsc.org In 2020, Schindler's laboratory demonstrated a visible-light-mediated process using an iridium(III) photocatalyst to promote the reaction between 2-isoxazoline-3-carboxylates and various alkenes. rsc.org This method is notable for its ability to construct highly substituted azetidines that would be challenging to synthesize otherwise and features a facile deprotection of the azetidine nitrogen under mild conditions. rsc.org
Palladium-Catalyzed Intramolecular C-H Amination: Gaunt and coworkers developed a palladium(II)-catalyzed intramolecular amination of γ-C(sp³)–H bonds to form functionalized azetidines. rsc.org This reaction proceeds via a proposed alkyl–Pd(IV) intermediate and demonstrates excellent functional group tolerance, providing a direct route to the azetidine ring from readily available linear amines. rsc.org
Strain-Release Driven Synthesis:
Functionalization of 1-Azabicyclo[1.1.0]butanes: A powerful strategy involves the use of the extremely strained 1-azabicyclo[1.1.0]butane intermediate. acs.org This molecule readily reacts with a variety of nucleophiles to afford 3-substituted azetidines efficiently. acs.orgorganic-chemistry.org This method has proven particularly valuable for the synthesis of energetic materials, including the direct precursor to 1,3,3-trinitroazetidine. acs.org Aggarwal and coworkers have also demonstrated the strain-release homologation of these bicyclic butanes to access functionalized azetidines. rsc.org
Kulinkovich-Type Coupling: For the synthesis of spirocyclic azetidines, a Ti(IV)-mediated intermolecular coupling of oxime ethers with Grignard reagents has been reported by Kürti and colleagues. rsc.orgresearchgate.net This Kulinkovich-type mechanism forms a titanacyclopropane intermediate, which effectively serves as a 1,2-dianion equivalent, enabling the construction of densely functionalized spirocyclic systems. rsc.orgresearchgate.net
Direct Functionalization of the Azetidine Ring:
Beyond constructing the ring, direct functionalization of a pre-existing azetidine scaffold is a rapidly advancing area. rsc.org Methods for direct and stereoselective C(sp³)–H functionalization, such as the C-H arylation reported by the Schreiber group, allow for the late-stage modification of azetidines. rsc.org This approach is critical for creating libraries of complex derivatives for applications in medicinal chemistry and materials science. rsc.orgacs.org
Synthesis of 1-acetyl-3,3-dinitroazetidine:
The synthesis of 1-acetyl-3,3-dinitroazetidine (ADNAZ) itself exemplifies a strategy for creating complex derivatives, starting from a pre-functionalized core. One established route begins with the synthesis of 1-tert-butyl-3,3-dinitroazetidine. researchgate.net This intermediate is then subjected to nitrolysis using acetyl nitrate (B79036), which cleaves the tert-butyl group and concurrently acetylates the nitrogen atom to yield the final product. researchgate.net A similar approach is used to create related compounds like N-(bromoacetyl)-3,3-dinitroazetidine (ABDNAZ), a compound that has been investigated for its anticancer properties. google.comnih.gov
The following table summarizes key emerging synthetic methodologies relevant to the formation of complex azetidine derivatives.
| Methodology | Key Features / Catalyst | Relevance to Complex Derivatives |
|---|---|---|
| [2+2] Photocycloaddition (Aza-Paternò-Büchi) | Visible light, Ir(III) photocatalyst, 2-isoxazoline-3-carboxylates + alkenes. rsc.org | Allows for the construction of densely functionalized azetidines with broad substrate scope. rsc.org |
| Pd-Catalyzed C-H Amination | Pd(II) catalyst, intramolecular cyclization of amines. rsc.org | Provides direct access to the azetidine ring with high functional group tolerance. rsc.org |
| Strain-Release Functionalization | Uses highly strained 1-azabicyclo[1.1.0]butane intermediates with nucleophiles. acs.org | Efficiently creates 3-substituted azetidines; directly applicable to synthesizing precursors for trinitroazetidines. acs.org |
| Direct C-H Functionalization | Late-stage modification of the pre-formed azetidine ring (e.g., C-H arylation). rsc.org | Enables diversification of complex azetidine scaffolds without de novo synthesis. rsc.org |
| Kulinkovich-Type Coupling | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents. rsc.org | Notable for creating complex and densely-functionalized spirocyclic NH-azetidines. rsc.org |
Compound Names
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| ADNAZ | Azetidine, 1-acetyl-3,3-dinitro- |
| TNAZ | Azetidine, 1,3,3-trinitro- |
| ABDNAZ | Azetidine, 1-(bromoacetyl)-3,3-dinitro- |
| DNAZ | Azetidine, 1-tert-butyl-3,3-dinitro- |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-acetyl-3,3-dinitroazetidine, and what are the common challenges in achieving high yields?
- Methodological Answer : The synthesis typically involves nitration of azetidine precursors followed by acetylation. A key route employs tert-butyl-protected azetidinone intermediates, where nitration is performed using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Challenges include side reactions such as ring-opening due to steric strain in the four-membered azetidine ring and over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How can researchers assess the thermal stability and decomposition products of 1-acetyl-3,3-dinitroazetidine?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine decomposition temperatures and enthalpy changes. Gas chromatography-mass spectrometry (GC-MS) of thermally decomposed samples identifies volatile byproducts (e.g., NOₓ, CO₂). For example, studies on related dinitroazetidines show exothermic decomposition above 200°C, with fragmentation pathways involving nitro group elimination .
Q. What safety protocols are essential for handling 1-acetyl-3,3-dinitroazetidine in the laboratory?
- Methodological Answer : Use explosion-proof equipment, avoid open flames, and work in a fume hood with blast shields. Personal protective equipment (PPE) must include nitrile gloves, flame-resistant lab coats, and safety goggles. Storage should be in airtight containers at ≤4°C, away from oxidizers and acids. Spills require neutralization with wet sand or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 1-acetyl-3,3-dinitroazetidine?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electrostatic potential, HOMO-LUMO gaps, and nitro group charge distribution. These predict sites prone to nucleophilic attack (e.g., acetyl carbonyl) or thermal instability. Solvent effects are incorporated using polarizable continuum models (PCM) to refine reaction pathway predictions .
Q. What strategies mitigate metabolic instability in azetidine derivatives like 1-acetyl-3,3-dinitroazetidine during pharmacological studies?
- Methodological Answer : Blocking metabolic soft spots (e.g., benzylic positions) via fluorination or methyl substitution reduces oxidative metabolism. For example, replacing hydrogen with fluorine at the azetidine 3-position lowers hepatic microsomal clearance. Metabolic stability is validated using rat liver microsome assays and LC-MS/MS metabolite profiling .
Q. How do substituents on the azetidine ring influence the compound’s biological activity, such as antimicrobial potency?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents. For instance, 3,3-dinitro groups enhance electrophilicity, improving target binding (e.g., mycolic acid synthesis inhibition in Mycobacterium tuberculosis). Bioassays (MIC determination) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with target engagement .
Q. What experimental and computational approaches resolve contradictions in reported synthesis yields or stability data?
- Methodological Answer : Reproducibility is ensured by standardizing reaction conditions (e.g., solvent purity, inert atmosphere). Conflicting stability data may arise from impurities; thus, HPLC purity checks (>98%) and accelerated stability studies (40°C/75% RH for 4 weeks) are critical. Computational reproducibility involves cross-validating DFT results with experimental IR/Raman spectra .
Q. What mechanisms underlie enantioselectivity in chiral azetidine derivatives, and how can they be optimized?
- Methodological Answer : Chiral phosphoric acid catalysts induce asymmetry via hydrogen-bonding interactions with azetidine intermediates. Transition state modeling (e.g., Gaussian 16) identifies steric and electronic factors favoring one enantiomer. Kinetic resolution (e.g., chiral HPLC) quantifies enantiomeric excess (ee), guiding catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
